1,3-dibromo(1,3-13C2)propane
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Overview
Description
1,3-Dibromo(1,3-13C2)propane is an organobromine compound with the molecular formula C3H6Br2. It is a colorless liquid with a sweet odor and is used in various organic synthesis processes. The compound is labeled with carbon-13 isotopes at the 1 and 3 positions, making it useful in certain types of research, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo(1,3-13C2)propane can be synthesized via the free radical addition of allyl bromide and hydrogen bromide. Another method involves the reaction of propylene glycol with brominated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo(1,3-13C2)propane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form propylene or cyclopropane under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Metallic zinc or nickel catalysts are often used in reduction reactions.
Major Products
Substitution: Products can include various substituted propanes depending on the nucleophile used.
Reduction: Major products include propylene and cyclopropane.
Scientific Research Applications
1,3-Dibromo(1,3-13C2)propane has several applications in scientific research:
Chemistry: Used in the synthesis of C3-bridged compounds through C-N coupling reactions.
Biology: Utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo(1,3-13C2)propane involves its interaction with nucleophiles and reductants. In biological systems, it can react with glutathione (GSH) to form metabolites such as 1-bromo-3-propyl-S-glutathione . This interaction can affect various metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromopropane: Another dibromo compound with bromine atoms at the 1 and 2 positions.
1,1,2,2-Tetrabromoethane: A compound with four bromine atoms attached to an ethane backbone.
1,2-Dibromoethane: A dibromo compound with bromine atoms at the 1 and 2 positions of an ethane molecule.
Uniqueness
1,3-Dibromo(1,3-13C2)propane is unique due to its specific labeling with carbon-13 isotopes, which makes it particularly valuable in NMR spectroscopy studies. This isotopic labeling allows for detailed analysis of molecular structures and dynamics that are not possible with non-labeled compounds.
Properties
CAS No. |
86318-33-4 |
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Molecular Formula |
C3H6Br2 |
Molecular Weight |
203.87 g/mol |
IUPAC Name |
1,3-dibromo(1,3-13C2)propane |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i2+1,3+1 |
InChI Key |
VEFLKXRACNJHOV-SUEIGJEOSA-N |
Isomeric SMILES |
C([13CH2]Br)[13CH2]Br |
Canonical SMILES |
C(CBr)CBr |
Origin of Product |
United States |
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